

# N-Nitrosometoprolol: A Technical Guide to Stability and Degradation Pathways

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## Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B6189872*

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## Abstract

**N-Nitrosometoprolol** is a nitrosamine impurity of Metoprolol, a widely used beta-blocker. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the stability and degradation pathways of **N-Nitrosometoprolol**, based on established principles of nitrosamine chemistry and findings from studies on related compounds. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of Metoprolol and other pharmaceuticals susceptible to nitrosamine contamination. This document summarizes potential degradation pathways under various stress conditions, outlines typical experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate stability profiles.

## Introduction

**N-Nitrosometoprolol** is formed from the nitrosation of the secondary amine group in the Metoprolol molecule. This reaction can occur during the synthesis, formulation, or storage of the drug product, particularly in the presence of nitrosating agents like nitrite ions under acidic conditions. Regulatory agencies worldwide have set stringent limits for nitrosamine impurities in pharmaceuticals, necessitating a thorough understanding of their stability and degradation to ensure patient safety.

This guide will delve into the factors influencing the stability of **N-Nitrosometoprolol** and its potential degradation pathways, including hydrolysis, photolysis, and thermolysis.

## Factors Influencing Stability

The stability of **N-Nitrosometoprolol** is influenced by several environmental factors:

- **pH:** The nitrosation reaction to form **N-Nitrosometoprolol** is highly favored in acidic environments (pH 3–4). Conversely, the degradation of some nitrosamines can be catalyzed by both acidic and alkaline conditions. Stability is often greatest in the neutral pH range.
- **Temperature:** Higher temperatures can accelerate the degradation of **N-Nitrosometoprolol**. Thermal decomposition can lead to the cleavage of the N-N bond.
- **Light:** N-Nitrosamines are known to be susceptible to photolytic degradation. Exposure to UV light can induce cleavage of the N-N bond, leading to the formation of various degradation products.

## Potential Degradation Pathways

Based on the known chemistry of nitrosamines, the following degradation pathways are plausible for **N-Nitrosometoprolol**.

### Hydrolytic Degradation

Hydrolysis of **N-Nitrosometoprolol** can occur under both acidic and alkaline conditions, although the rates and products may differ.

- **Acid-Catalyzed Hydrolysis:** In acidic media, protonation of the nitroso group can facilitate the cleavage of the N-N bond, leading to the formation of the parent amine, Metoprolol, and nitrous acid.
- **Base-Catalyzed Hydrolysis:** In alkaline conditions, hydroxide ions can attack the molecule, potentially leading to different degradation products.

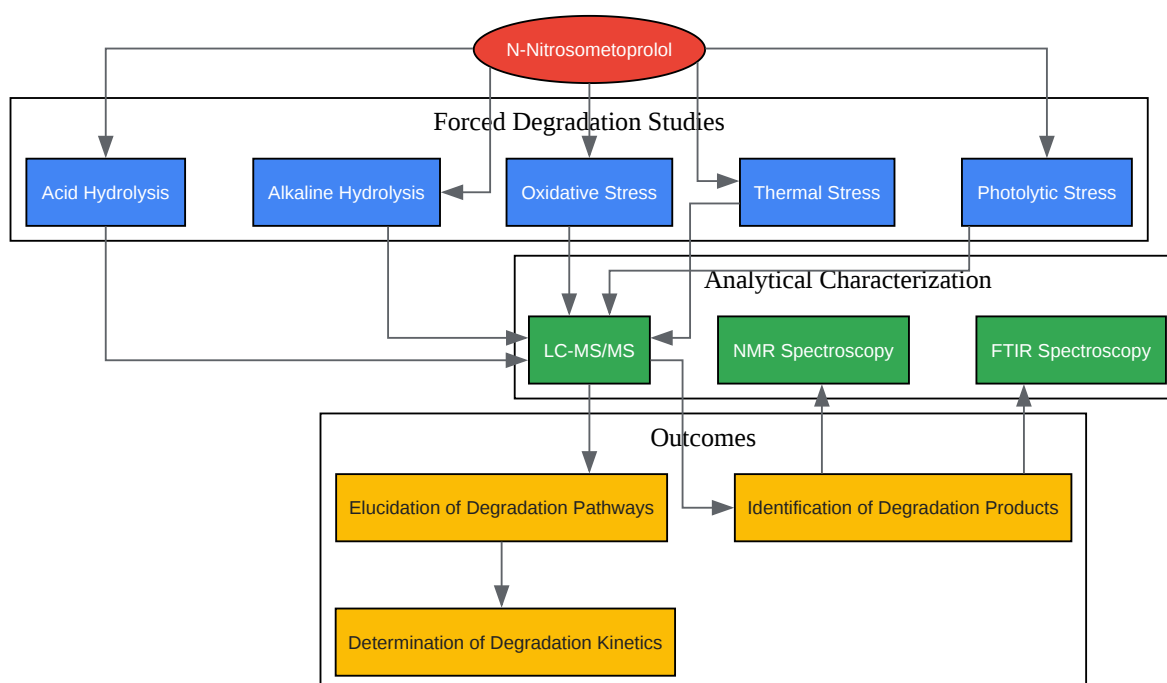
### Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the N-NO bond, generating a secondary amino radical and a nitric oxide radical. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The quantum yield of nitrosamine photolysis is often pH-dependent.

## Thermal Degradation

Elevated temperatures can provide sufficient energy to break the relatively weak N-NO bond, initiating a radical degradation pathway similar to photolysis.

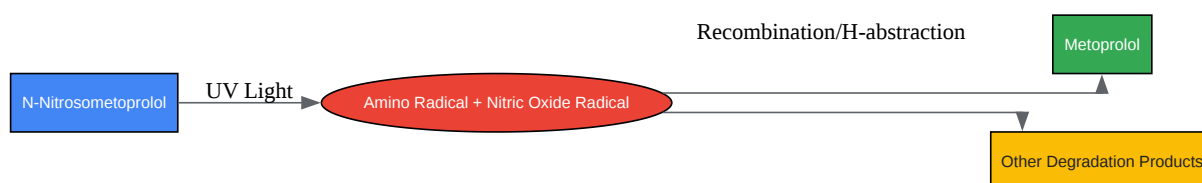
A proposed logical workflow for investigating the degradation of **N-Nitrosometoprolol** is presented below.



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**Caption:** Workflow for **N-Nitrosometoprolol** Degradation Studies.

A potential degradation pathway for **N-Nitrosometoprolol** under photolytic conditions is illustrated below.



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**Caption:** Simplified Photolytic Degradation of **N-Nitrosometoprolol**.

## Quantitative Data Summary

While specific quantitative stability data for **N-Nitrosometoprolol** is not readily available in the public domain, the following tables present hypothetical data based on the expected behavior of nitrosamines under forced degradation conditions. These tables are for illustrative purposes to guide experimental design and data analysis.

**Table 1:** Hypothetical Hydrolytic Stability of **N-Nitrosometoprolol** at 60°C

pH	Time (hours)	% Degradation	Major Degradation Product(s)
1.0	24	15%	Metoprolol
4.0	24	5%	-
7.0	24	<1%	-
9.0	24	8%	Unidentified polar degradants
12.0	24	25%	Multiple degradants

Table 2: Hypothetical Photostability of **N-Nitrosometoprolol** (Solid State)

Light Source	Duration	Intensity	% Degradation
UV (254 nm)	24 hours	200 Wh/m <sup>2</sup>	30%
Visible	7 days	1	

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